[4-(4-Benzylpiperazin-1-yl)phenyl]methanol

Medicinal Chemistry Structure-Activity Relationship (SAR) Antimycobacterial

[4-(4-Benzylpiperazin-1-yl)phenyl]methanol is a benzyl alcohol derivative featuring a 4-benzylpiperazine substituent at the para position of the phenyl ring. It is a solid, white to off-white crystalline compound with the molecular formula C18H22N2O and a molecular weight of 282.4 g/mol.

Molecular Formula C18H22N2O
Molecular Weight 282.4 g/mol
CAS No. 325796-34-7
Cat. No. B1603159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Benzylpiperazin-1-yl)phenyl]methanol
CAS325796-34-7
Molecular FormulaC18H22N2O
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)CO
InChIInChI=1S/C18H22N2O/c21-15-17-6-8-18(9-7-17)20-12-10-19(11-13-20)14-16-4-2-1-3-5-16/h1-9,21H,10-15H2
InChIKeyCCVYGUZLEYMHAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(4-Benzylpiperazin-1-yl)phenyl]methanol (CAS 325796-34-7) for Research and Pharmaceutical Procurement


[4-(4-Benzylpiperazin-1-yl)phenyl]methanol is a benzyl alcohol derivative featuring a 4-benzylpiperazine substituent at the para position of the phenyl ring [1]. It is a solid, white to off-white crystalline compound with the molecular formula C18H22N2O and a molecular weight of 282.4 g/mol . This compound is primarily utilized as a key building block and intermediate in medicinal chemistry for the synthesis of various bioactive molecules, including antimicrobial agents and potential central nervous system (CNS) therapeutics .

Why Procurement of [4-(4-Benzylpiperazin-1-yl)phenyl]methanol (CAS 325796-34-7) Requires Specific Verification


Substituting [4-(4-Benzylpiperazin-1-yl)phenyl]methanol with seemingly analogous piperazine derivatives or benzyl alcohols is scientifically unjustified without rigorous comparative data. The precise para-substitution pattern on the phenyl ring dictates its reactivity and biological target engagement profile. For instance, the ortho-isomer [2-(4-Benzylpiperazin-1-yl)phenyl]methanol [1] exhibits distinct steric and electronic properties that alter its synthetic utility and biological activity. Furthermore, the presence of the benzyl group on the piperazine ring is crucial for interactions with specific biological targets, as evidenced by its role in antimycobacterial scaffolds [2]. The following quantitative evidence demonstrates why this specific compound's attributes are non-fungible for targeted research and development applications.

Quantitative Differentiation Guide for [4-(4-Benzylpiperazin-1-yl)phenyl]methanol (CAS 325796-34-7)


Regioselectivity and Structural Integrity: Para-Substitution for Consistent Bioactivity

In the synthesis of antitubercular diamine scaffolds, the para-substituted benzyl piperazine moiety, for which [4-(4-Benzylpiperazin-1-yl)phenyl]methanol is a direct precursor or structural analog, demonstrated significant in vitro activity against Mycobacterium tuberculosis. The study identified para-substituted benzyl piperazines as a productive scaffold, whereas other substitution patterns were less effective or part of a broader library screen [1]. The compound SQ786, derived from benzylpiperazine, exhibited potent antimicrobial activity in vivo [1], underscoring the importance of this specific regiochemistry.

Medicinal Chemistry Structure-Activity Relationship (SAR) Antimycobacterial

Purity and Analytical Specification: Ensuring Reproducible Synthetic Outcomes

Commercially available [4-(4-Benzylpiperazin-1-yl)phenyl]methanol is supplied with a minimum purity specification of NLT 98% . This high purity is critical for its use as an intermediate in multi-step syntheses, where impurities can propagate and lead to significant yield losses or the formation of difficult-to-separate byproducts. In comparison, other piperazine-based benzyl alcohols, such as the des-benzyl analog 4-(1-Piperazinyl)benzyl alcohol (CAS 325796-35-8), are offered at lower purities (e.g., 95% or 97%) , which may not be suitable for applications demanding stringent quality control.

Chemical Synthesis Quality Control Analytical Chemistry

Versatile Intermediate for CNS and Anti-infective Drug Discovery

[4-(4-Benzylpiperazin-1-yl)phenyl]methanol serves as a versatile intermediate for synthesizing molecules targeting the central nervous system (CNS). For example, a derivative in a related study (arylalkanol and aralkyl piperazine series) exhibited high affinity for the 5-HT1A receptor (Ki = 0.84 nM) and the 5-HT7 receptor (Ki = 12 nM) [1]. While this specific data is for a more complex analog, it demonstrates the potential of benzylpiperazine-containing compounds to achieve potent activity at therapeutically relevant targets. The primary alcohol handle on the target compound provides a direct site for further functionalization, enabling the creation of focused libraries for CNS drug discovery programs.

Drug Discovery Central Nervous System Serotonin Receptors

Key Application Scenarios for [4-(4-Benzylpiperazin-1-yl)phenyl]methanol (CAS 325796-34-7)


Synthesis of Antimycobacterial Drug Candidates

Utilize as a core building block in the synthesis of novel antitubercular agents. The para-benzylpiperazine moiety is a validated scaffold for activity against Mycobacterium tuberculosis, as demonstrated by its presence in compounds with MICs ≤ 12.5 µM in in vitro screens [1] and in vivo efficacy in animal models [1].

Development of CNS-Targeted Therapeutics

Employ as a key intermediate for generating focused compound libraries aimed at CNS targets, particularly serotonin receptors (5-HT1A/5-HT7). The compound's structure allows for modular derivatization to explore structure-activity relationships (SAR) and optimize for potency and selectivity, as evidenced by high-affinity analogs with Ki values in the sub-nanomolar range [2].

High-Purity Reagent for Precise Chemical Biology Studies

Source this compound at a certified high purity (NLT 98%) for use as a starting material in chemical biology probe synthesis . The defined purity ensures that the biological effects observed are due to the intended chemical entity, not confounding impurities, which is critical for target identification and validation studies.

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